molecular formula C20H23NO2 B5713486 3-cyclopentyl-N-(2-phenoxyphenyl)propanamide

3-cyclopentyl-N-(2-phenoxyphenyl)propanamide

Cat. No. B5713486
M. Wt: 309.4 g/mol
InChI Key: QNYULJQZCAXDAH-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(2-phenoxyphenyl)propanamide, also known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the main inhibitory neurotransmitter in the central nervous system, and its dysfunction has been implicated in various neurological and psychiatric disorders. CPP-115 has shown promising results in preclinical studies as a potential treatment for these disorders.

Mechanism of Action

3-cyclopentyl-N-(2-phenoxyphenyl)propanamide-115 works by inhibiting GABA transaminase, which is responsible for the breakdown of GABA in the brain. By blocking this enzyme, 3-cyclopentyl-N-(2-phenoxyphenyl)propanamide-115 increases the levels of GABA, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
3-cyclopentyl-N-(2-phenoxyphenyl)propanamide-115 has been shown to increase GABA levels in the brain in both animals and humans. It has also been shown to have minimal effects on other neurotransmitter systems, suggesting a high degree of selectivity for GABA transaminase inhibition. In addition, 3-cyclopentyl-N-(2-phenoxyphenyl)propanamide-115 has been shown to have a favorable safety and tolerability profile in clinical trials.

Advantages and Limitations for Lab Experiments

One advantage of 3-cyclopentyl-N-(2-phenoxyphenyl)propanamide-115 is its high selectivity for GABA transaminase inhibition, which reduces the risk of off-target effects. However, 3-cyclopentyl-N-(2-phenoxyphenyl)propanamide-115 is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics. In addition, the synthesis of 3-cyclopentyl-N-(2-phenoxyphenyl)propanamide-115 is complex and time-consuming, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on 3-cyclopentyl-N-(2-phenoxyphenyl)propanamide-115. One area of interest is the development of more efficient synthesis methods to increase the availability of the compound for research purposes. Another area of interest is the investigation of 3-cyclopentyl-N-(2-phenoxyphenyl)propanamide-115 as a potential treatment for other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, more research is needed to fully understand the long-term safety and efficacy of 3-cyclopentyl-N-(2-phenoxyphenyl)propanamide-115 in humans.

Synthesis Methods

3-cyclopentyl-N-(2-phenoxyphenyl)propanamide-115 can be synthesized through a multi-step process involving the reaction of cyclopentylmagnesium bromide with 2-phenoxybenzaldehyde, followed by reduction and acylation steps. The final product is obtained through chromatographic purification.

Scientific Research Applications

3-cyclopentyl-N-(2-phenoxyphenyl)propanamide-115 has been extensively studied in preclinical models of various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In these studies, 3-cyclopentyl-N-(2-phenoxyphenyl)propanamide-115 has shown efficacy in reducing seizures, drug-seeking behavior, and anxiety-like behavior, as well as improving mood and cognitive function.

properties

IUPAC Name

3-cyclopentyl-N-(2-phenoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c22-20(15-14-16-8-4-5-9-16)21-18-12-6-7-13-19(18)23-17-10-2-1-3-11-17/h1-3,6-7,10-13,16H,4-5,8-9,14-15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYULJQZCAXDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopentyl-N-(2-phenoxyphenyl)propanamide

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